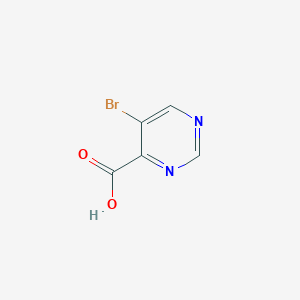
Acide 5-bromopyrimidine-4-carboxylique
Vue d'ensemble
Description
5-Bromopyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H3BrN2O2 and a molecular weight of 202.99 g/mol. This compound has gained significant attention in medicinal chemistry due to its unique structural and physicochemical properties.
Applications De Recherche Scientifique
5-Bromopyrimidine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmacologically active molecules, such as protein kinase inhibitors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Agrochemical and Pharmaceutical Industries: It is employed as a raw material and intermediate in the production of various agrochemicals and pharmaceuticals.
Mécanisme D'action
Mode of Action
Bromopyrimidines are known to undergo rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . This suggests that the compound might interact with its targets through a similar mechanism.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Bromopyrimidine-4-carboxylic acid . For instance, its storage temperature is recommended to be at refrigerator levels .
Analyse Biochimique
Biochemical Properties
5-Bromopyrimidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic displacement reactions under microwave irradiation . Additionally, it undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . These interactions suggest that 5-Bromopyrimidine-4-carboxylic acid can be a valuable intermediate in synthetic organic chemistry, particularly in the synthesis of heteroaryl derivatives.
Cellular Effects
The effects of 5-Bromopyrimidine-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with nucleophiles can lead to significant changes in cellular activities, potentially affecting the synthesis of nucleic acids and proteins . These effects highlight the compound’s potential as a tool for studying cellular mechanisms and developing therapeutic agents.
Molecular Mechanism
At the molecular level, 5-Bromopyrimidine-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, the compound’s ability to undergo nucleophilic displacement and metallation reactions suggests that it can form stable complexes with various biomolecules, thereby influencing their activity . These mechanisms provide insights into how 5-Bromopyrimidine-4-carboxylic acid can be utilized in biochemical research and drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromopyrimidine-4-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromopyrimidine-4-carboxylic acid is relatively stable under standard storage conditions, but its reactivity can vary depending on the experimental setup . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of 5-Bromopyrimidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies have indicated that high doses of similar compounds can cause respiratory and skin irritation . Therefore, it is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
5-Bromopyrimidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in nucleophilic displacement and metallation reactions suggests that it can participate in the synthesis and degradation of nucleotides and other essential biomolecules . Understanding these pathways is crucial for elucidating the compound’s biochemical functions and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 5-Bromopyrimidine-4-carboxylic acid is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can significantly impact its activity and function . These transport mechanisms are vital for understanding how 5-Bromopyrimidine-4-carboxylic acid exerts its effects in different biological contexts.
Subcellular Localization
The subcellular localization of 5-Bromopyrimidine-4-carboxylic acid is a key factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with nucleophiles and metallation reactions could localize it to the nucleus or other organelles involved in nucleic acid synthesis . Understanding its subcellular distribution is essential for elucidating its precise biochemical roles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5-Bromopyrimidine-4-carboxylic acid involves the condensation of formamidine acetate and mucobromic acid in alkaline media . This reaction produces 5-bromopyrimidine-4-carboxylate, which can be further processed to obtain the desired compound. Another method involves the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines, which is highly regioselective and allows for the one-step synthesis of ethyl 5-bromopyrimidine-4-carboxylate .
Industrial Production Methods
Industrial production methods for 5-Bromopyrimidine-4-carboxylic acid typically involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromopyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: Rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for esterification and lithium diisopropylamide for metallation . Reaction conditions often involve heating and the use of solvents such as methanol .
Major Products Formed
Major products formed from these reactions include various substituted pyrimidines and pyrimidine carboxylates, which are valuable intermediates in pharmaceutical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Bromopyrimidine-4-carboxylic acid include:
- 5-Chloropyrimidine-4-carboxylic acid
- 5-Methylpyrimidine-4,6-dicarboxylic acid
- 6-Hydroxypyrimidine-4-carboxylic acid
Uniqueness
What sets 5-Bromopyrimidine-4-carboxylic acid apart from these similar compounds is its bromine atom, which imparts unique reactivity and physicochemical properties. This makes it particularly valuable in the synthesis of specific pharmacologically active molecules and as a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
5-bromopyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZBITVSVYFOND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612504 | |
| Record name | 5-Bromopyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64224-60-8 | |
| Record name | 5-Bromo-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64224-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromopyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4-pyrimidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the derivatives of 5-Bromopyrimidine-4-carboxylic acid synthesized in the research, and what is their significance?
A1: The research focuses on synthesizing various derivatives of 5-Bromopyrimidine-4-carboxylic acid, specifically 2-methylthio-5-bromopyrimidine-4-carboxylic acid thiosemicarbazides, 3-pyrimidyl-1,2,4-4H-triazoles, and 2-arylamino-1,3,4-thiadiazoles []. These types of heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Further research and characterization of these derivatives could potentially lead to the development of new drugs with improved pharmacological profiles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




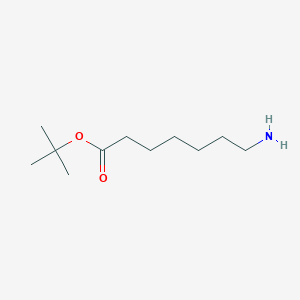
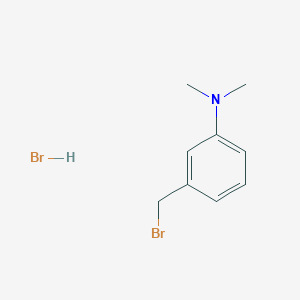
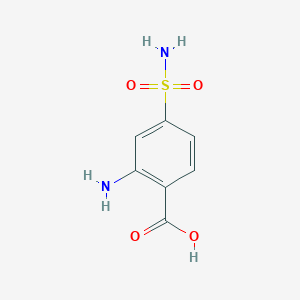

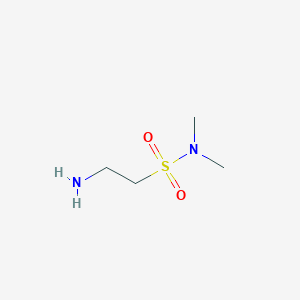





![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)

